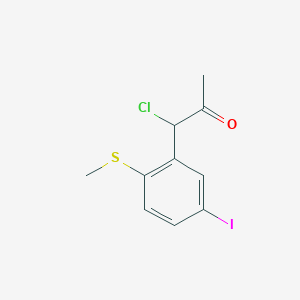
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. It is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Ketone Formation: The propan-2-one moiety is introduced through reactions involving acetylation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and carbon atoms.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenyl ketones, biaryl compounds, and various oxidized or reduced derivatives.
科学研究应用
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical reactivity.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-iodo-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloro, iodo, and methylthio groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
属性
分子式 |
C10H10ClIOS |
|---|---|
分子量 |
340.61 g/mol |
IUPAC 名称 |
1-chloro-1-(5-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,1-2H3 |
InChI 键 |
WANHROLLGNPYJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


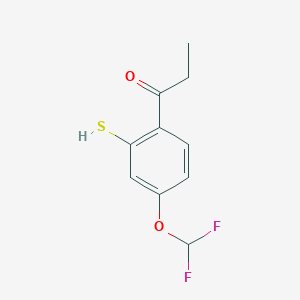
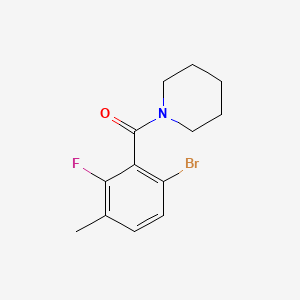
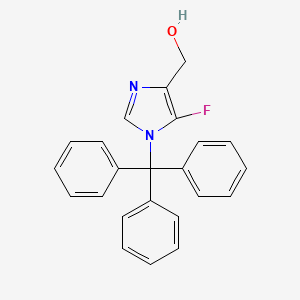
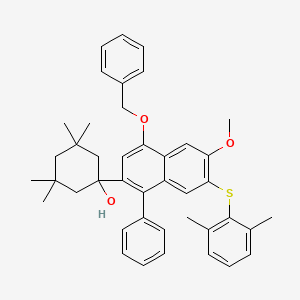

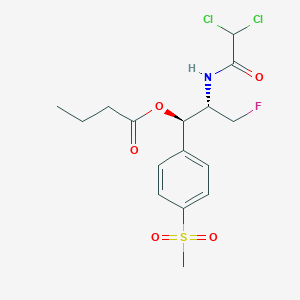

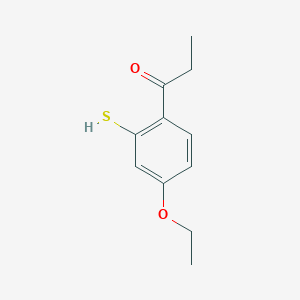
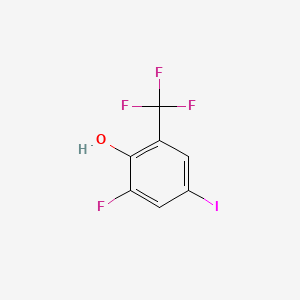
![8-nitro-4H-tetrazolo[5,1-c][1,4]benzoxazine](/img/structure/B14041613.png)
![tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B14041616.png)

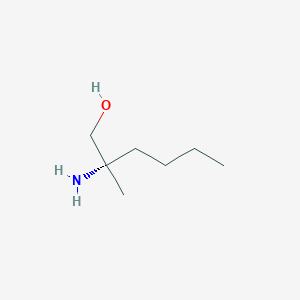
![1-[(5S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14041638.png)
